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6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide
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Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide is a complex organic compound with a mouthful of a name! Let’s break it down:
- The core structure consists of an isoindoline ring system (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) attached to a hexanamide group (N-(pyridin-2-ylmethyl)hexanamide). The isoindoline ring contains two carbonyl groups (1,3-dioxo) and is fused to a six-membered ring.
- The pyridin-2-ylmethyl substituent adds further complexity, providing a connection to the pyridine ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight a common one:
Isoindoline Synthesis:
- Industrial production typically involves multistep synthesis with optimized conditions.
- Precursors are sourced from chemical suppliers or synthesized in-house.
- Purification and isolation steps ensure high purity.
Chemical Reactions Analysis
Oxidation: The isoindoline ring can undergo oxidation reactions using reagents like or .
Reduction: Reduction of the carbonyl groups can be achieved with or .
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Major Products: Depending on reaction conditions, products may include reduced isoindoline derivatives or substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives for potential drug candidates (e.g., anticancer agents, anti-inflammatory drugs).
Materials Science: The isoindoline core contributes to novel materials (e.g., polymers, dyes).
Biological Studies: Investigate interactions with enzymes, receptors, or DNA.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
Targets: It may interact with specific enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its isoindoline-pyridine hybrid structure sets it apart.
Similar Compounds: Related compounds include , , and other isoindoline derivatives.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C20H21N3O3/c24-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-23-19(25)16-9-3-4-10-17(16)20(23)26/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,24) |
InChI Key |
PYJOKWZMKSSYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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